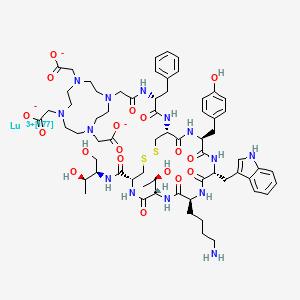
Edotreotide lutetium Lu-177
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lutetium Lu177 Edotreotide is a radiolabeled somatostatin analog used in peptide receptor radionuclide therapy (PRRT). It is specifically designed for the treatment of neuroendocrine tumors that express somatostatin receptors. The compound consists of the radioisotope lutetium-177 chelated to edotreotide, a somatostatin analog that targets somatostatin receptors on tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Lutetium Lu177 Edotreotide involves the chelation of lutetium-177 with edotreotide. The process typically includes the following steps:
Chelation Reaction: Edotreotide is mixed with lutetium-177 in a buffered solution. The reaction is carried out at a controlled temperature to ensure optimal binding.
Purification: The resulting complex is purified using chromatographic techniques to remove any unbound lutetium-177 or edotreotide.
Quality Control: The final product is subjected to rigorous quality control tests to ensure its purity, stability, and radioactivity
Industrial Production Methods
Industrial production of Lutetium Lu177 Edotreotide follows Good Manufacturing Practices (GMP) to ensure the safety and efficacy of the product. The process involves:
Radiolabeling: Large-scale radiolabeling of edotreotide with lutetium-177.
Automated Synthesis: Use of automated synthesis modules to ensure consistency and reduce human error.
Sterilization: The final product is sterilized to ensure it is free from microbial contamination.
Packaging: The product is packaged in single-dose vials for clinical use
Chemical Reactions Analysis
Types of Reactions
Lutetium Lu177 Edotreotide primarily undergoes chelation reactions. The key reactions include:
Chelation: The binding of lutetium-177 to the chelating agent edotreotide.
Stability Reactions: Ensuring the stability of the radiolabeled compound under physiological conditions
Common Reagents and Conditions
Reagents: Lutetium-177, edotreotide, buffer solutions.
Conditions: Controlled temperature, pH, and reaction time to ensure optimal chelation and stability
Major Products Formed
The major product formed is the Lutetium Lu177 Edotreotide complex, which is used for therapeutic purposes. Any unbound lutetium-177 or edotreotide is removed during the purification process .
Scientific Research Applications
Lutetium Lu177 Edotreotide has a wide range of scientific research applications, particularly in the fields of medicine and oncology:
Cancer Treatment: It is used in the treatment of gastroenteropancreatic neuroendocrine tumors (GEP-NETs) by targeting somatostatin receptors on tumor cells and delivering a cytotoxic dose of beta radiation
Radiopharmaceutical Development: It serves as a model for developing other radiopharmaceuticals targeting different types of tumors
Clinical Trials:
Mechanism of Action
Lutetium Lu177 Edotreotide exerts its effects through the following mechanism:
Binding: The edotreotide component binds to somatostatin receptors, which are overexpressed on the surface of neuroendocrine tumor cells
Internalization: Upon binding, the complex is internalized into the tumor cells
Radiation Delivery: The lutetium-177 component emits beta radiation, which induces DNA damage and cell death in the tumor cells
Comparison with Similar Compounds
Lutetium Lu177 Edotreotide is compared with other radiolabeled somatostatin analogs, such as:
Yttrium-90 Edotreotide: Used for larger tumors due to its longer range of beta particles.
Lutetium-177 PSMA: Used for prostate cancer treatment by targeting prostate-specific membrane antigen (PSMA)
Uniqueness
Lutetium Lu177 Edotreotide is unique due to its high affinity for somatostatin receptors and its ability to deliver targeted radiation therapy with minimal impact on surrounding healthy tissues .
List of Similar Compounds
- Yttrium-90 Edotreotide
- Lutetium-177 PSMA
- Lutetium-177 Dotatate
Properties
CAS No. |
321835-55-6 |
|---|---|
Molecular Formula |
C65H89LuN14O18S2 |
Molecular Weight |
1595.6 g/mol |
IUPAC Name |
2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+) |
InChI |
InChI=1S/C65H92N14O18S2.Lu/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53;/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90);/q;+3/p-3/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+;/m1./s1/i;1+2 |
InChI Key |
XOPYQJXRGHFPOH-NZMVMCJSSA-K |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)N[C@H](CO)[C@@H](C)O)O.[177Lu+3] |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[Lu+3] |
sequence |
Sequence: DOTA(Lu)-D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr(ol), cyclic disulfide. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















